4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-2-28(16-18-7-4-3-5-8-18)33(30,31)21-12-10-19(11-13-21)23(29)27-24-26-22(17-32-24)20-9-6-14-25-15-20/h3-15,17H,2,16H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRGXTFZGYTONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfamoyl group and a thiazole-pyridine moiety, suggests diverse biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent for various diseases.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
The structural features include:
- Sulfamoyl Group : Enhances solubility and biological activity.
- Thiazole and Pyridine Rings : Contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate access and inhibiting catalytic activity.
- Molecular Interactions : The presence of heteroatoms in the thiazole and pyridine rings allows for hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of NAMPT : Compounds that share structural similarities have been shown to inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis, leading to apoptosis in cancer cells .
Antimicrobial Properties
The sulfamoyl group is known for its antibacterial activity. Studies have demonstrated that derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
Enzyme Inhibition Studies
A study focused on the inhibition of glycogen synthase kinase 3β (GSK3β), suggesting potential applications in treating neurodegenerative diseases. The compound's structural features facilitate effective binding to GSK3β, resulting in decreased enzyme activity .
Case Studies
Q & A
Basic: What are the key considerations in designing a synthetic route for 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, including sulfamoyl group introduction, thiazole ring formation, and benzamide coupling. Critical parameters include:
- Reaction Conditions: Temperature control (e.g., reflux for azide coupling), solvent selection (polar aprotic solvents like DMF for amide bond formation), and reaction time optimization to minimize side products .
- Protecting Groups: Use of temporary protecting groups (e.g., tert-butyl carbamate) to prevent unwanted interactions during sulfonamide or benzamide formation .
- Purification: Sequential use of column chromatography, recrystallization, and HPLC to achieve >95% purity .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., pyridin-3-yl substitution) and detects impurities (<2%) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 525.12 [M+H]+) .
Basic: How can researchers assess the potential biological activities of this compound in anticancer or antimicrobial contexts?
Methodological Answer:
- In Vitro Assays:
- Target Binding: Competitive binding assays with fluorescent probes (e.g., ATP-binding site in kinases) .
Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Replicate Studies: Validate assays under standardized conditions (e.g., identical cell lines, passage numbers) .
- Analytical Validation: Cross-check compound purity via LC-MS and NMR to rule out batch variability .
- Mechanistic Profiling: Compare target engagement (e.g., kinase inhibition profiles) using phosphoproteomics .
Advanced: What methodologies are recommended for conducting structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., benzyl vs. pyridin-3-yl groups) and evaluate activity shifts .
- Pharmacophore Mapping: Use X-ray crystallography or molecular modeling to identify critical binding motifs (e.g., sulfamoyl-thiazole interactions) .
- Bioisosteric Replacement: Substitute thiazole with oxazole or pyridine with quinoline to assess activity retention .
Advanced: How can molecular docking and surface plasmon resonance (SPR) be utilized to identify biological targets?
Methodological Answer:
- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding poses (e.g., sulfamoyl group interaction with catalytic lysine in kinases) .
- SPR Analysis: Immobilize target proteins (e.g., EGFR kinase) on sensor chips to measure real-time binding kinetics (KD < 100 nM indicates high affinity) .
- Fluorescence Polarization: Competitive assays with fluorescent ligands quantify displacement efficiency .
Advanced: What approaches are used to optimize pharmacokinetic properties, such as solubility and metabolic stability?
Methodological Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., morpholine) to sulfamoyl or benzamide regions to enhance solubility .
- Prodrug Design: Mask polar groups (e.g., as pivaloyl esters) for improved oral bioavailability .
- In Silico ADMET Prediction: Use tools like SwissADME to predict logP, CYP450 interactions, and blood-brain barrier penetration .
Advanced: What experimental techniques are critical for elucidating the mechanism of action at the molecular level?
Methodological Answer:
- Kinetic Assays: Measure enzyme inhibition (e.g., IC50 for kinases) under varying ATP concentrations to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .
- CRISPR-Cas9 Knockout Models: Validate target relevance by comparing compound efficacy in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
